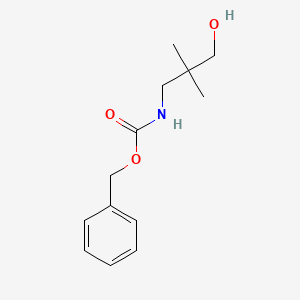

Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate

Vue d'ensemble

Description

Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate is an organic compound with the molecular formula C₁₃H₁₉NO₃ It is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a 3-hydroxy-2,2-dimethylpropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxy-2,2-dimethylpropan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of benzyl-substituted derivatives.

Applications De Recherche Scientifique

Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential as a biochemical reagent.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparaison Avec Des Composés Similaires

Benzyl carbamate: Lacks the 3-hydroxy-2,2-dimethylpropyl group.

3-Hydroxy-2,2-dimethylpropyl carbamate: Lacks the benzyl group.

Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

Uniqueness: Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate is unique due to the presence of both the benzyl and 3-hydroxy-2,2-dimethylpropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.

Activité Biologique

Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate is a compound that has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₉NO₃. It features a benzyl group linked to a carbamate moiety and a 3-hydroxy-2,2-dimethylpropyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various physiological effects depending on the target enzyme or receptor involved.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

- Lipophilicity: The benzyl group enhances the compound's lipophilicity, facilitating its passage through biological membranes, thereby increasing its bioavailability.

Antimicrobial Activity

Research indicates that carbamates like this compound exhibit significant antimicrobial properties. Studies have shown that related carbamates possess antibacterial and antifungal activities, making them potential candidates for therapeutic applications against microbial infections .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| N-(benzyl carbamoyl)-2-hydroxy substituted benzamide | 25 | Antibacterial |

| Other related carbamates | Varies | Antifungal |

Pharmacological Research

In pharmacological studies, this compound has been investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes could be harnessed for treating conditions such as neurodegenerative diseases where acetylcholine regulation is crucial.

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various carbamates against Bacillus subtilis and Escherichia coli. This compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Neuropharmacology Research : In a neuropharmacological context, the compound's interaction with acetylcholinesterase was studied. It was found that the compound could significantly inhibit this enzyme, suggesting potential use in treating Alzheimer's disease by enhancing cholinergic transmission.

Propriétés

IUPAC Name |

benzyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,10-15)9-14-12(16)17-8-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOADNRBFYZMVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.